

The Discovery and Synthesis of GSK180736A: A Dual ROCK1 and GRK2 Inhibitor

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Compound of Interest

Compound Name: GSK180736A

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Abstract

GSK180736A is a potent small molecule inhibitor that has garnered significant interest in the scientific community for its dual activity against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2).^{[1][2]} Initially developed as a ROCK1 inhibitor, it was later identified as a selective, ATP-competitive inhibitor of GRK2.^{[2][3]} This dual inhibitory profile makes **GSK180736A** a valuable tool for investigating the physiological and pathological roles of both kinases, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **GSK180736A**, including detailed experimental protocols and signaling pathway diagrams.

Discovery and Mechanism of Action

GSK180736A was originally developed by GlaxoSmithKline as a potent inhibitor of ROCK1, a key regulator of the actin cytoskeleton involved in processes such as cell contraction, motility, and adhesion.^[3] Subsequent screening of a kinase inhibitor library revealed its significant inhibitory activity against GRK2, a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).^[4]

The mechanism of action of **GSK180736A** is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream

substrates.[2] Structural studies have shown that **GSK180736A** binds to the active site of GRK2 in a manner that confers selectivity over other GRK subfamilies.[3]

Quantitative Biological Data

The inhibitory potency of **GSK180736A** against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

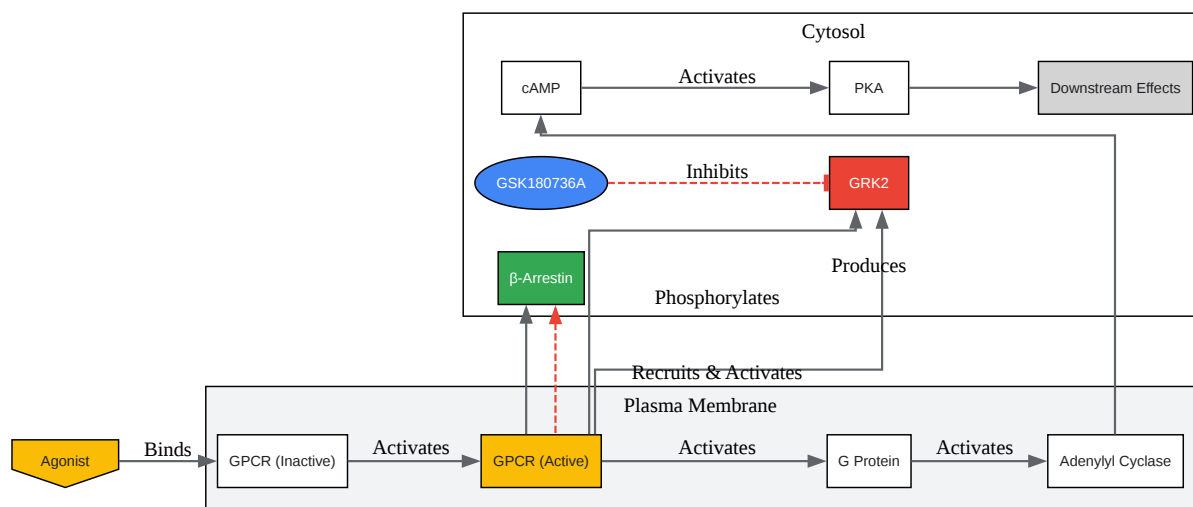
Target Kinase	IC50 Value	Notes
ROCK1	100 nM[1][5]	Potent inhibition.
GRK2	0.77 μ M (770 nM)[5]	Selective inhibition.
GRK5	~300-fold less potent than GRK2	Demonstrates selectivity for GRK2 over GRK5.
PKA	30 μ M[2][5]	Weak inhibitor.
GRK1	>100 μ M	Highly selective against GRK1.

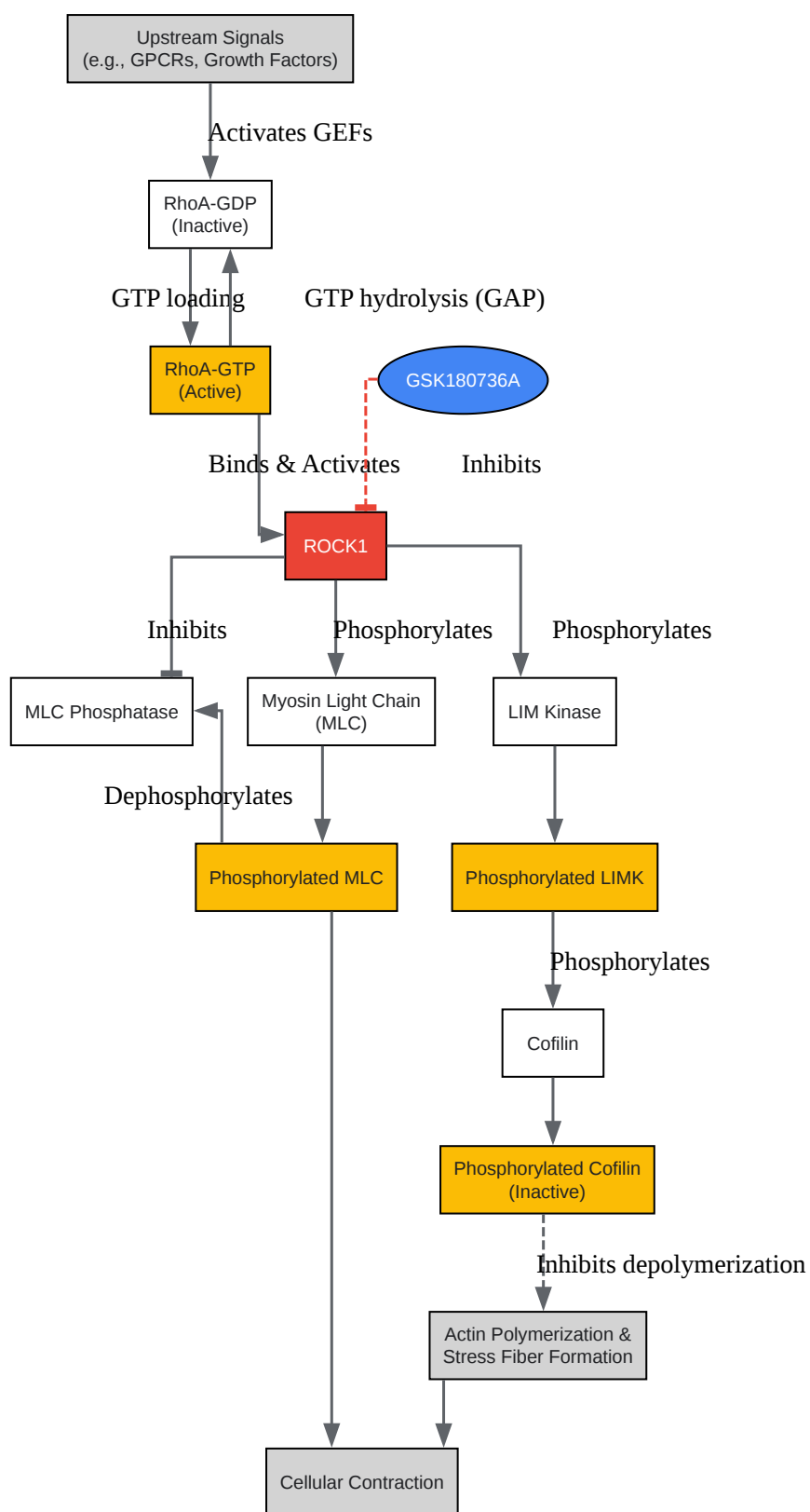
Signaling Pathways

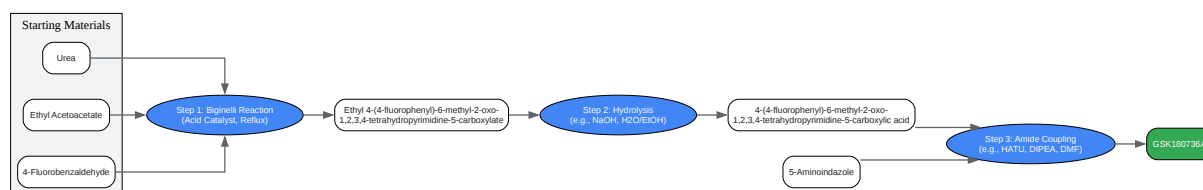
GSK180736A's dual activity allows it to modulate two distinct and critical signaling pathways: the GPCR/GRK2 pathway and the RhoA/ROCK1 pathway.

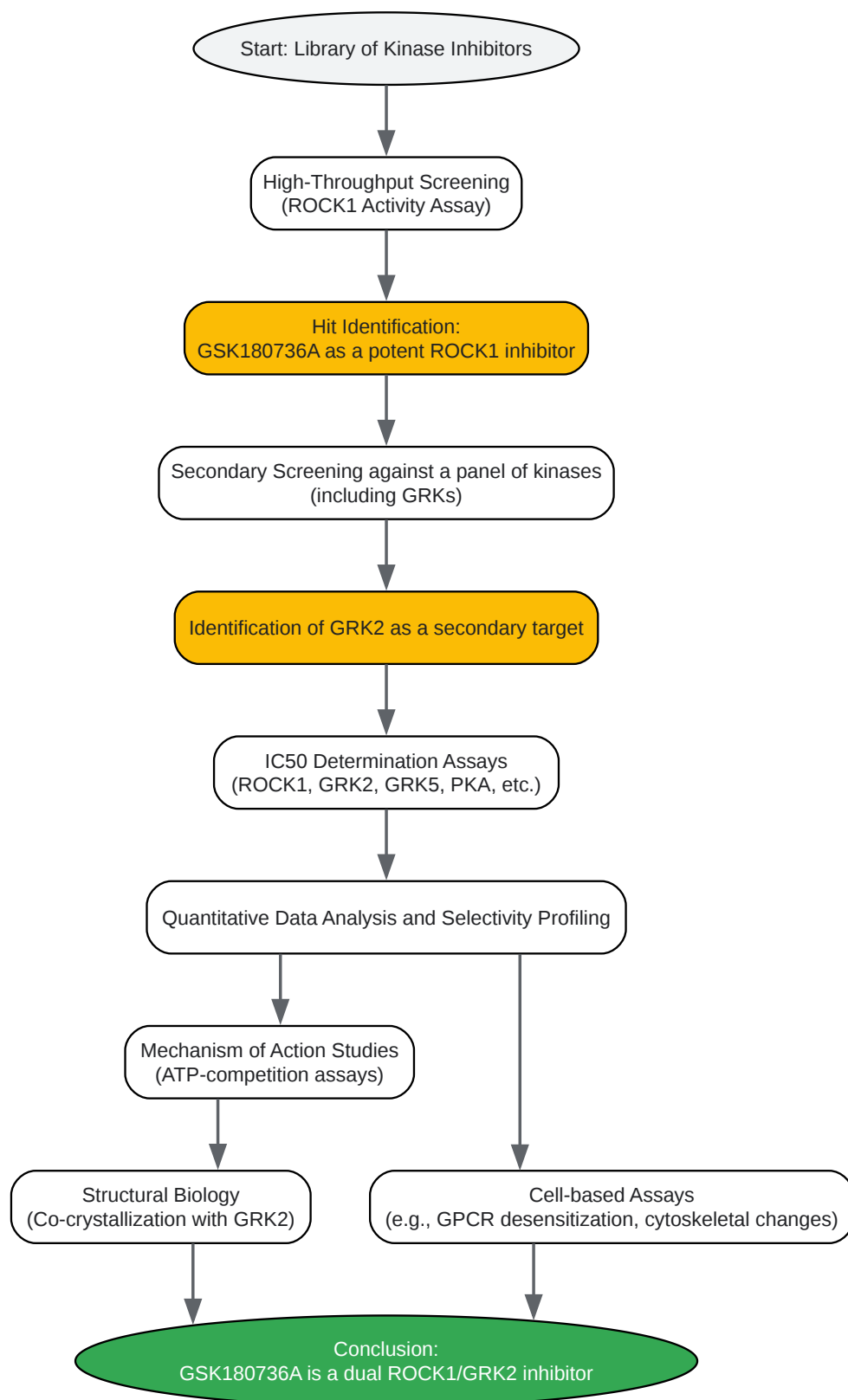
GRK2-Mediated GPCR Desensitization

GRK2 plays a pivotal role in the homologous desensitization of GPCRs. Upon agonist binding, GRK2 is recruited to the activated receptor and phosphorylates serine and threonine residues in its intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically uncouple the receptor from its cognate G protein, leading to signal termination. By inhibiting GRK2, **GSK180736A** can prevent this desensitization process, thereby prolonging GPCR signaling.









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